1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride
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Overview
Description
1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride is a complex organic compound featuring a trifluoromethyl group, an imidazo[1,5-a]pyrazine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as triethylamine, and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the modulation of various pathways. The imidazo[1,5-a]pyrazine ring may play a role in binding to specific receptors or enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
- (3R)-3-AMINO-1-[3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-1,2,4-TRIAZOLO[4,3-A]PYRAZIN-7-YL]-4-(2,4,5-TRIFLUOROPHENYL)BUTAN-1-ONE
Uniqueness
1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride is unique due to its specific combination of functional groups and ring structures. The presence of the trifluoromethyl group imparts distinct electronic properties, enhancing its potential interactions with biological targets and making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21Cl2F3N4 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C13H19F3N4.2ClH/c1-19-5-2-9(3-6-19)11-10-8-17-4-7-20(10)12(18-11)13(14,15)16;;/h9,17H,2-8H2,1H3;2*1H |
InChI Key |
KMKSFBHVFDQLMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=C3CNCCN3C(=N2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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